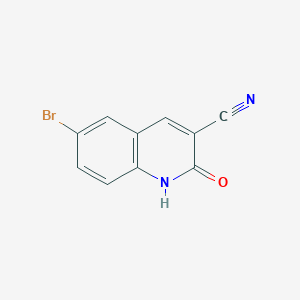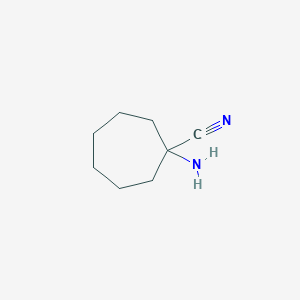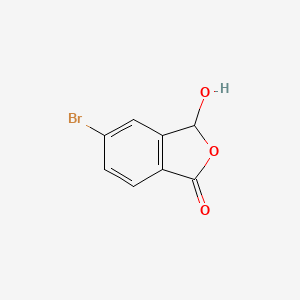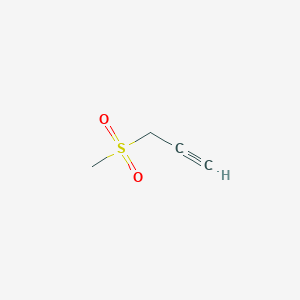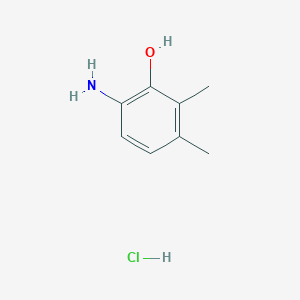
1-Bromo-1,1'-BI(cyclopropane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Bromo-1,1'-BI(cyclopropane)" is a chemical species that is part of the cyclopropane family, which is characterized by a three-membered ring structure. Cyclopropanes are known for their high strain energy due to the angle strain in the small ring, which makes them reactive in various chemical transformations. The presence of bromine in the compound suggests potential reactivity in substitution and elimination reactions, as well as in the formation of Grignard reagents or organolithium compounds.
Synthesis Analysis
The synthesis of substituted cyclopropanes can be achieved through a one-pot three-component reaction involving bromomethyl chromenones or quinolinones, aromatic aldehydes, and activated nitriles. This process is diastereoselective and high yielding when performed in an aqueous medium at room temperature . Additionally, 1-bromo-1-cyclopropylcyclopropane can be synthesized from methyl cyclopropanecarboxylate in two steps and can undergo bromine/lithium exchange without rearrangement . Furthermore, a series of bi(cyclopropylidenes) can be prepared through a one-pot reaction involving halogenolithio exchange followed by treatment with CuCl2 at low temperatures .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, such as 1,1-dichloro-2-bromomethyl-cyclopropane, has been investigated using gas-phase electron diffraction. These molecules exist in about equal amounts of two gauche conformers, with no significant evidence for the presence of a syn conformer . The electron diffraction studies provide detailed information on bond lengths and angles, which are crucial for understanding the reactivity and physical properties of these compounds.
Chemical Reactions Analysis
Cyclopropane derivatives can participate in various chemical reactions. For instance, 1-bromo-2-chlorocyclopropene can be used as a synthon in the synthesis of complex structures like 1H-Cyclopropa[b]phenanthrene through Diels-Alder reactions followed by aromatization . The electrochemical behavior of bromocyclopropanes can be influenced by the presence of adsorbed alkaloids, leading to asymmetric electrochemical synthesis with varying optical yields . Additionally, reactions with nucleophiles can lead to the formation of cyclopropane bis-lactones through mechanisms involving double Michael addition and internal nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The high strain in the three-membered ring makes these compounds highly reactive. The presence of halogen atoms like bromine introduces polarizability and potential sites for nucleophilic attack. The electron diffraction studies provide insights into the conformational composition of these molecules, which is essential for predicting their reactivity patterns . The synthesis methods also highlight the stability of certain intermediates and the conditions required for successful transformations .
Applications De Recherche Scientifique
Synthesis and Reactivity
- "1-Bromo-1-cyclopropylcyclopropane" serves as a key intermediate for synthesizing various 1-substituted bicyclopropyl derivatives. Through bromine/lithium exchange reactions followed by trapping with different electrophiles, a wide range of derivatives can be obtained. This process also enables the synthesis of 1-aryl-1,1'-bicyclopropyl compounds via Suzuki cross couplings, showcasing the versatility of cyclopropyl derivatives in synthetic organic chemistry (Meijere et al., 2010).
Novel Carbon Skeletons and Derivatives
- Research into halogenated sesquiterpenes from red algae has led to the discovery of compounds with novel carbon skeletons, such as "bromocyclococanol," featuring fused cyclopropane–cyclopentane rings. This highlights the potential of brominated cyclopropane derivatives in discovering new natural products with unique structures (Brito et al., 2002).
Methodological Advances
- The synthesis of novel spiro[cyclopropane-pyrrolizin] derivatives has been achieved via Mg-mediated conjugate addition, demonstrating the utility of brominated cyclopropanes in constructing complex molecular architectures. This method opens new avenues for creating compounds with potential pharmacological activities (Liu et al., 2015).
Applications in Organic Synthesis
- Alkynylation of cyclopropanols with "1-bromo-1-alkynes" has been developed as a method to access synthetically useful alk-4-yn-1-ones. This showcases the role of brominated cyclopropanes in facilitating homoenolate equivalent reactions for C-C bond formation, which is crucial for synthesizing a wide array of organic molecules (Murali et al., 2015).
Electrophilic and Nucleophilic Reactions
- The study of "1-Bromo-2-phenylcyclopropene" and its dimerization process to generate unique cyclic structures emphasizes the reactivity of brominated cyclopropanes under various conditions. Such reactions are fundamental in organic synthesis, providing pathways to diverse molecular frameworks (Lee et al., 2009).
Propriétés
IUPAC Name |
1-bromo-1-cyclopropylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6(3-4-6)5-1-2-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKIVBCQJIXISX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555797 |
Source


|
| Record name | 1-Bromo-1,1'-bi(cyclopropane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1'-BI(cyclopropane) | |
CAS RN |
60629-95-0 |
Source


|
| Record name | 1-Bromo-1,1'-bi(cyclopropane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


